
AM-1638
説明
AM-1638, also known as AMG-1638, is a potent and orally Bioavailable GPR40/FFA1 Full Agonist. Activation of FFA1 (GPR40), a member of G protein-coupling receptor family A, is mediated by medium- and long-chain fatty acids and leads to amplification of glucose-stimulated insulin secretion, suggesting a potential role for free fatty acid 1 (FFA1) as a target for type 2 diabetes.
生物活性
AM-1638 is a synthetic compound that serves as a full agonist for the G protein-coupled receptor (GPCR) GPR40, which is implicated in various biological processes, particularly in glucose metabolism and inflammation. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and potential therapeutic applications.
This compound activates GPR40, leading to significant intracellular signaling changes. It has been shown to stimulate the secretion of incretin hormones such as GLP-1 and GIP, which play crucial roles in insulin secretion and glucose homeostasis. The compound binds to an allosteric site distinct from other known GPR40 agonists, enhancing its efficacy compared to partial agonists like TAK-875 .
Key Findings:
- Full Agonism : this compound demonstrates full agonistic activity at GPR40, leading to increased intracellular calcium and cyclic AMP levels, which are vital for insulin secretion .
- Antioxidant Effects : In endothelial cells, this compound treatment has been linked to the activation of the NRF2 signaling pathway, resulting in reduced oxidative stress and enhanced expression of antioxidant proteins such as HO-1 and NQO1 .
Table 1: Effects of this compound on Cellular Responses
Parameter | Effect of this compound | Mechanism |
---|---|---|
NRF2 Translocation | Increased | Activation of GPR40 leading to NRF2 signaling |
Superoxide Production | Decreased | Inhibition of oxidative stress via NRF2 pathway |
Cytotoxicity | Attenuated | Protection against palmitate-induced cell death |
Incretin Secretion | Enhanced | Stimulation of GLP-1 and GIP release |
Case Studies and Research Findings
-
Endothelial Cell Protection :
A study demonstrated that this compound significantly reduced palmitate-induced oxidative stress in human umbilical vein endothelial cells (HUVECs). The activation of the NRF2 pathway was crucial for these protective effects. When NRF2 was inhibited using ML385, the beneficial effects of this compound were abolished, indicating a strong dependence on this signaling pathway . -
Comparative Efficacy :
In preclinical studies comparing this compound with other GPR40 agonists such as AMG837, this compound exhibited superior efficacy in stimulating insulin secretion and improving glycemic control in diabetic models. Specifically, it was found that this compound had a more favorable pharmacological profile than partial agonists, indicating its potential as a therapeutic agent for managing type 2 diabetes . -
Pharmacological Characterization :
Detailed pharmacological studies have characterized the binding affinity and cooperativity of this compound at GPR40. It has been reported that this compound exhibits a log affinity at the unoccupied receptor of 7.58 ± 0.07, demonstrating strong binding characteristics that enhance its biological activity .
Potential Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Diabetes Management : Given its ability to enhance incretin secretion and improve insulin sensitivity, this compound may be developed as a treatment option for type 2 diabetes.
- Cardiovascular Health : The protective effects against oxidative stress in endothelial cells indicate potential applications in treating vascular diseases such as atherosclerosis .
科学的研究の応用
Diabetes Management
AM-1638 has shown promise as an antidiabetic agent. In rodent models, it significantly improved glucose control by stimulating the secretion of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide) from intestinal enteroendocrine cells. This effect leads to enhanced glucose-stimulated insulin secretion (GSIS) from pancreatic islets .
Case Study:
In a study involving high-fat fed and streptozotocin-treated mice, this compound demonstrated significant reductions in hyperglycemia compared to controls. The efficacy was diminished when a GLP-1 receptor antagonist was administered, indicating that its action is closely tied to incretin signaling pathways .
Cardiovascular Protection
Recent studies have investigated the protective effects of this compound against oxidative stress in endothelial cells. The compound was shown to activate NRF2 signaling, which plays a critical role in cellular defense against oxidative damage. Specifically, this compound treatment led to increased expression of antioxidant genes such as HO-1 (heme oxygenase 1) and NQO1 (NAD(P)H dehydrogenase [quinone] 1), providing a protective effect against palmitate-induced cytotoxicity .
Data Table: Effects of this compound on Endothelial Cells
Parameter | Control | This compound Treatment | LY2922470 Treatment |
---|---|---|---|
Keap1 Level | High | Low | High |
NRF2 Nuclear Translocation | None | Significant | None |
HO-1 Expression | Low | High | Low |
Superoxide Production | High | Significantly Reduced | High |
Cell Viability | Low | High | Moderate |
Potential for Treating Atherosclerosis
Given its antioxidant properties and ability to enhance endothelial function, this compound may be developed as a therapeutic candidate for vascular diseases such as atherosclerosis. By mitigating oxidative stress and improving endothelial cell viability, it holds promise for protecting against vascular complications associated with diabetes .
Summary of Findings
This compound represents a significant advancement in the development of GPR40 agonists with potential applications in diabetes management and cardiovascular protection. Its dual action—enhancing insulin secretion while providing antioxidant benefits—positions it as a versatile therapeutic agent.
特性
IUPAC Name |
(3S)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FO4/c1-33(2)15-5-8-30(33)28-16-21(9-13-26(28)29-18-24(37-3)12-14-31(29)34)20-38-25-7-4-6-23(17-25)27(19-32(35)36)22-10-11-22/h4,6-9,12-14,16-18,22,27H,5,10-11,15,19-20H2,1-3H3,(H,35,36)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEANNSDVJOIBS-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)[C@@H](CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102788 | |
Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-62-7 | |
Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。